molecular formula C10H9IN2O2 B1486382 Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate CAS No. 1279883-42-9

Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Cat. No.: B1486382
CAS No.: 1279883-42-9
M. Wt: 316.09 g/mol
InChI Key: NIBUDDVEFJMARI-UHFFFAOYSA-N
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Description

Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound features a pyrrolo[2,3-b]pyridine core with an ethyl ester group and an iodine atom at the 3-position[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_3{3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester](https://www.sigmaaldrich.com/US/en/product/aldrich/ade000945).

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 1H-pyrrolo[2,3-b]pyridine as the core structure[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

  • Halogenation: 2,3-b ....

  • Esterification: The carboxylate group is introduced by reacting the intermediate with ethyl chloroformate or ethyl carbonate in the presence of a base[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed to remove the iodine atom or modify the pyrrolo[2,3-b]pyridine core.

  • Substitution: The iodine atom can be substituted with other functional groups, such as amines, alcohols, or halides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and alcohols.

  • Reduction Products: Reduced iodine derivatives or modified pyrrolo[2,3-b]pyridine structures.

  • Substitution Products: A wide range of functionalized derivatives.

Scientific Research Applications

Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several applications in scientific research:

  • Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

  • Biology: The compound and its derivatives are studied for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.

  • Medicine: It is used in the development of pharmaceuticals targeting various diseases, such as cancer and infectious diseases[_{{{CITATION{{{2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ...[{{{CITATION{{{_1{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. For example, in cancer therapy, it may inhibit specific signaling pathways or molecular targets, such as fibroblast growth factor receptors (FGFRs)[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b .... The exact molecular targets and pathways involved would vary based on the biological context and the specific derivatives being studied.

Comparison with Similar Compounds

  • 3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester: Similar core structure but different ester group.

  • 1H-Pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents and functional groups[_{{{CITATION{{{_2{Design, synthesis and biological evaluation of 1H-pyrrolo2,3-b ....

Uniqueness: Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of the pyrrolo[2,3-b]pyridine core, iodine atom, and ethyl ester group, which imparts distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-7(11)6-4-3-5-12-9(6)13-8/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBUDDVEFJMARI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)N=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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Ethyl 3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
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